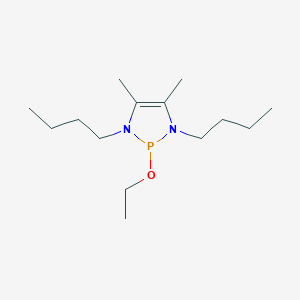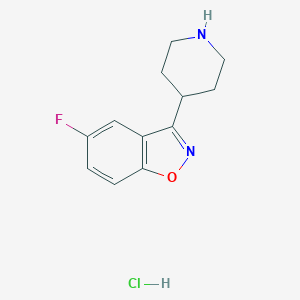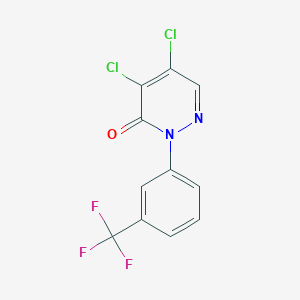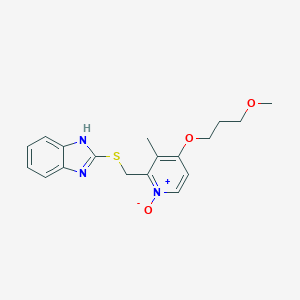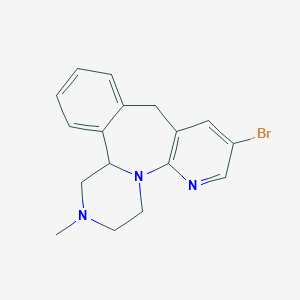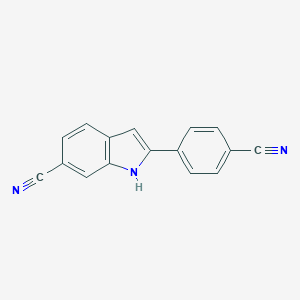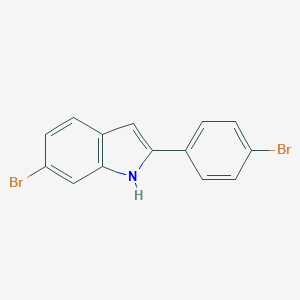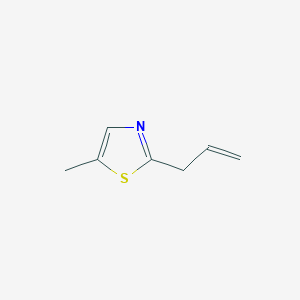
5-Methyl-2-prop-2-enyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-prop-2-enyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. The thiazole ring is a common structural motif in many biologically active molecules, making it an important compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-2-enyl-1,3-thiazole typically involves the reaction of allyl bromide with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-prop-2-enyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
5-Methyl-2-prop-2-enyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-prop-2-enyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The thiazole ring is known to interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the allyl group, making it less aromatic.
5-Methyl-1,3-thiazole: Similar structure but without the allyl group.
2-Allylthiazole: Similar but lacks the methyl group.
Uniqueness
5-Methyl-2-prop-2-enyl-1,3-thiazole is unique due to the presence of both allyl and methyl groups, which contribute to its distinctive aroma and potential biological activity. The combination of these functional groups enhances its reactivity and makes it a valuable compound in various applications.
Properties
CAS No. |
154776-22-4 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
5-methyl-2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3 |
InChI Key |
GUCUZGSWVZBQNX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CC=C |
Canonical SMILES |
CC1=CN=C(S1)CC=C |
Synonyms |
Thiazole, 5-methyl-2-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


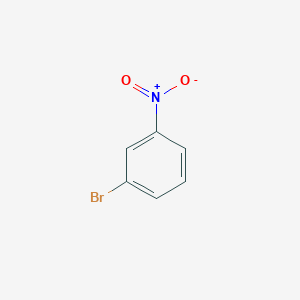
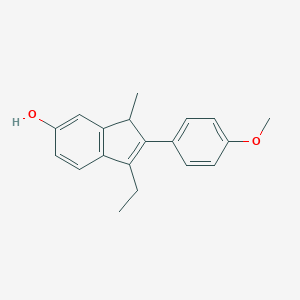
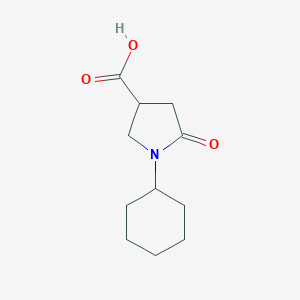
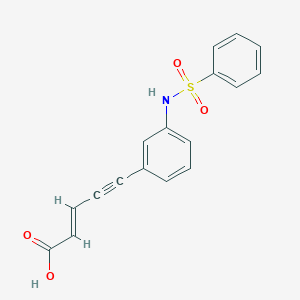
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
